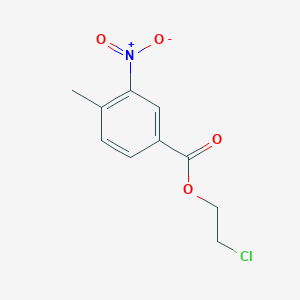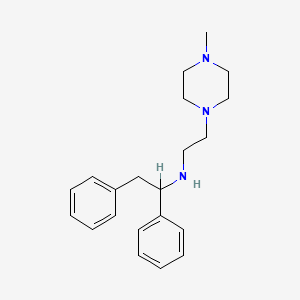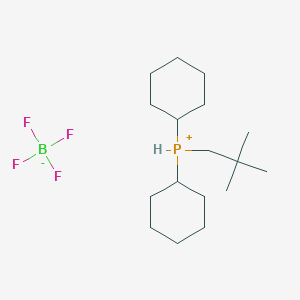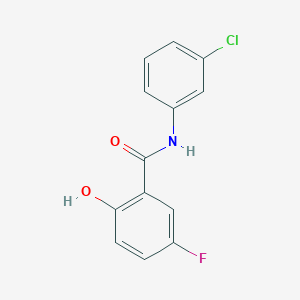
4,4',4''-Trianilinotrityl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’'-Trianilinotrityl alcohol is a complex organic compound known for its unique structure and properties It is characterized by the presence of three aniline groups attached to a central trityl alcohol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-Trianilinotrityl alcohol typically involves the reaction of trityl chloride with aniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the aniline groups replace the chlorine atoms on the trityl chloride. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like triethylamine to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of 4,4’,4’'-Trianilinotrityl alcohol may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-Trianilinotrityl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aniline groups can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and amine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’,4’'-Trianilinotrityl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4’,4’'-Trianilinotrityl alcohol involves its interaction with various molecular targets. The aniline groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties. These interactions are crucial for its role in catalysis and as a precursor in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4,4’,4’'-Trimethoxytrityl alcohol: Similar in structure but with methoxy groups instead of aniline groups.
Triphenylmethanol: Lacks the aniline groups, making it less reactive in certain substitution reactions.
Uniqueness
4,4’,4’'-Trianilinotrityl alcohol is unique due to the presence of three aniline groups, which significantly enhance its reactivity and potential applications compared to other trityl alcohol derivatives. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
23681-60-9 |
|---|---|
Molecular Formula |
C37H31N3O |
Molecular Weight |
533.7 g/mol |
IUPAC Name |
tris(4-anilinophenyl)methanol |
InChI |
InChI=1S/C37H31N3O/c41-37(28-16-22-34(23-17-28)38-31-10-4-1-5-11-31,29-18-24-35(25-19-29)39-32-12-6-2-7-13-32)30-20-26-36(27-21-30)40-33-14-8-3-9-15-33/h1-27,38-41H |
InChI Key |
QIVYWOAVUUJDEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C3=CC=C(C=C3)NC4=CC=CC=C4)(C5=CC=C(C=C5)NC6=CC=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


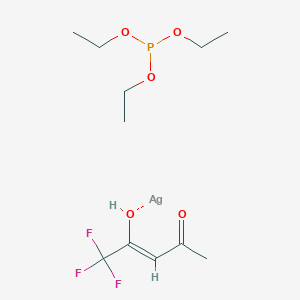
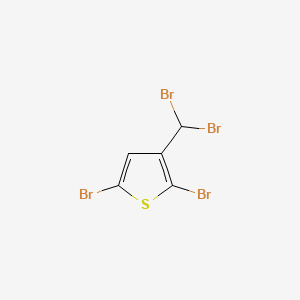

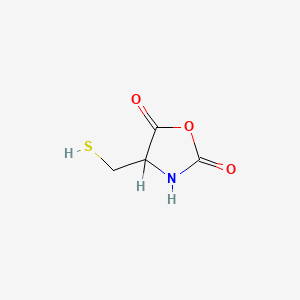
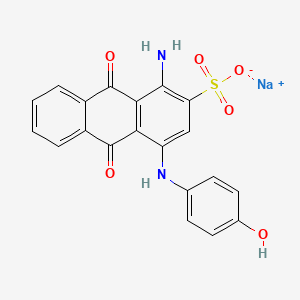
![7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 11-methoxy-](/img/structure/B13752306.png)
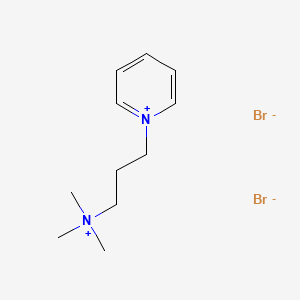
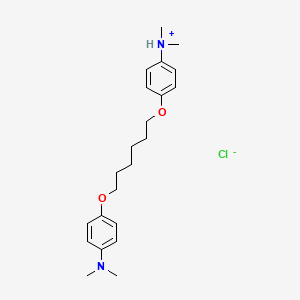
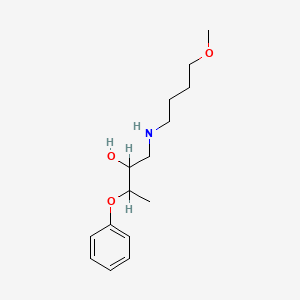
![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752313.png)
